Bay 65-1942 (hydrochloride)
Overview
Description
Bay 65-1942 (hydrochloride) is a chemical compound known for its role as an inhibitor of IκB kinase β (IKKβ). This compound is used primarily in scientific research to study the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. The inhibition of IKKβ is significant because it plays a crucial role in regulating immune responses, inflammation, and cell survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bay 65-1942 (hydrochloride) is synthesized through a series of chemical reactions involving the formation of its free base and subsequent conversion to the hydrochloride salt. The synthetic route typically involves the following steps:
Formation of the Free Base: The initial step involves the synthesis of the free base of Bay 65-1942 through a series of organic reactions, including condensation and cyclization reactions.
Conversion to Hydrochloride Salt: The free base is then converted to its hydrochloride salt by reacting it with hydrochloric acid under controlled conditions.
Industrial Production Methods
The industrial production of Bay 65-1942 (hydrochloride) follows similar synthetic routes but is scaled up to meet the demand for research purposes. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, and the reaction conditions are carefully monitored to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Bay 65-1942 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, leading to changes in the compound’s oxidation state.
Substitution: Bay 65-1942 (hydrochloride) can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Bay 65-1942 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used to study the inhibition of IκB kinase β and its effects on various chemical pathways.
Biology: Employed in research to understand the role of IKKβ in cellular processes, including inflammation and immune responses.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to inflammation and immune dysregulation.
Mechanism of Action
Bay 65-1942 (hydrochloride) exerts its effects by inhibiting IκB kinase β (IKKβ), which is a key regulator of the NF-κB signaling pathway. The inhibition of IKKβ prevents the phosphorylation and degradation of IκB, thereby blocking the activation of NF-κB. This leads to the suppression of NF-κB-mediated transcription of pro-inflammatory genes and other target genes involved in cell survival and immune responses .
Comparison with Similar Compounds
Bay 65-1942 (hydrochloride) is unique in its selective inhibition of IKKβ. Similar compounds include:
BMS-345541: Another selective IKK inhibitor with different chemical properties and applications.
IKK-16: A potent IKK inhibitor with a broader range of activity.
TPCA-1: An IKKβ inhibitor with distinct pharmacological properties.
Bay 65-1942 (hydrochloride) stands out due to its specific selectivity for IKKβ and its effectiveness in inhibiting the NF-κB signaling pathway, making it a valuable tool in scientific research .
Properties
IUPAC Name |
7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-5-[(3S)-piperidin-3-yl]-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4.ClH/c26-18-4-1-5-19(28-11-13-6-7-13)20(18)17-9-15(14-3-2-8-23-10-14)16-12-29-22(27)25-21(16)24-17;/h1,4-5,9,13-14,23,26H,2-3,6-8,10-12H2,(H,24,25,27);1H/t14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTOAEZYOFWVHB-PFEQFJNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC(=NC3=C2COC(=O)N3)C4=C(C=CC=C4OCC5CC5)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
600734-06-3 | |
Record name | 2H-Pyrido[2,3-d][1,3]oxazin-2-one, 7-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-1,4-dihydro-5-[(3S)-3-piperidinyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=600734-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BAY65-1942 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0600734063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAY65-1942 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LM458LV8E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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